12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
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Overview
Description
6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic compound This compound is characterized by its unique structure, which includes a pyrano-thieno-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves several steps. One common method includes the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction typically takes place in solvents like xylene, followed by the addition of a base to afford the desired pyrano-thieno-pyrimidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The methylsulfanyl group can be substituted with other functional groups, such as amino or alkoxy groups, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: m-chloroperbenzoic acid for oxidation reactions.
Bases: Sodium methoxide (MeONa) for substitution reactions.
Solvents: Xylene, butanol (BuOH), and dimethyl sulfoxide (DMSO) for various reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Substitution Products: Amino or alkoxy derivatives of the original compound.
Scientific Research Applications
6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiproliferative, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation and survival . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and antimicrobial activities.
Thieno[3,2-d]pyrimidines: Exhibits diverse biological activities, including enzyme inhibition and receptor modulation.
Uniqueness
6,6-dimethyl-2-(methylsulfanyl)-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one stands out due to its unique combination of functional groups and fused ring systems
Properties
CAS No. |
300730-48-7 |
---|---|
Molecular Formula |
C12H14N2O2S2 |
Molecular Weight |
282.4g/mol |
IUPAC Name |
12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one |
InChI |
InChI=1S/C12H14N2O2S2/c1-12(2)4-6-7(5-16-12)18-10-8(6)9(15)13-11(14-10)17-3/h4-5H2,1-3H3,(H,13,14,15) |
InChI Key |
NAJSMHGCAMZELH-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)NC(=N3)SC)C |
Isomeric SMILES |
CC1(CC2=C(CO1)SC3=NC(=NC(=C23)O)SC)C |
Canonical SMILES |
CC1(CC2=C(CO1)SC3=C2C(=O)NC(=N3)SC)C |
solubility |
13.9 [ug/mL] |
Origin of Product |
United States |
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